molecular formula C4H9ClO2 B143954 (R)-4-Chloro-1,3-butanediol CAS No. 125605-10-9

(R)-4-Chloro-1,3-butanediol

Cat. No. B143954
Key on ui cas rn: 125605-10-9
M. Wt: 124.56 g/mol
InChI Key: IQDXPPKWNPMHJI-SCSAIBSYSA-N
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Patent
US05298631

Procedure details

Example 1 was repeated except for using 10.53 g (76 mmoles) of 2-methyl-4-chloro-1,3-butanediol and 6.00 g (35 mmoles) of 4-chloro-o-xylylene glycol, instead of 9.48 g (76 mmoles of 4-chloro-1,3-butanediol and 4.76 g (35 mmoles) of o-xylylene glycol, respectively, to obtain spiro[7-chloro-1,5-dihydro-2,4-benzodioxepin-4'-methylene-5'-methyl-3,2'-[1,3dioxane.
[Compound]
Name
7-chloro-1,5-dihydro-2,4-benzodioxepin-4'-methylene-5'-methyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-methyl-4-chloro-1,3-butanediol
Quantity
10.53 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[CH:2]([CH:5]([OH:8])[CH2:6][Cl:7])[CH2:3][OH:4].Cl[C:10]1[CH:11]=[C:12]([CH2:18][OH:19])[C:13]([CH2:16][OH:17])=[CH:14][CH:15]=1>>[Cl:7][CH2:6][CH:5]([OH:8])[CH2:2][CH2:3][OH:4].[C:12]1([CH2:18][OH:19])[C:13]([CH2:16][OH:17])=[CH:14][CH:15]=[CH:10][CH:11]=1

Inputs

Step One
Name
7-chloro-1,5-dihydro-2,4-benzodioxepin-4'-methylene-5'-methyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
2-methyl-4-chloro-1,3-butanediol
Quantity
10.53 g
Type
reactant
Smiles
CC(CO)C(CCl)O
Step Three
Name
Quantity
6 g
Type
reactant
Smiles
ClC=1C=C(C(=CC1)CO)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC(CCO)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 76 mmol
Name
Type
product
Smiles
C=1(C(=CC=CC1)CO)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 35 mmol
AMOUNT: MASS 4.76 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05298631

Procedure details

Example 1 was repeated except for using 10.53 g (76 mmoles) of 2-methyl-4-chloro-1,3-butanediol and 6.00 g (35 mmoles) of 4-chloro-o-xylylene glycol, instead of 9.48 g (76 mmoles of 4-chloro-1,3-butanediol and 4.76 g (35 mmoles) of o-xylylene glycol, respectively, to obtain spiro[7-chloro-1,5-dihydro-2,4-benzodioxepin-4'-methylene-5'-methyl-3,2'-[1,3dioxane.
[Compound]
Name
7-chloro-1,5-dihydro-2,4-benzodioxepin-4'-methylene-5'-methyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-methyl-4-chloro-1,3-butanediol
Quantity
10.53 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[CH:2]([CH:5]([OH:8])[CH2:6][Cl:7])[CH2:3][OH:4].Cl[C:10]1[CH:11]=[C:12]([CH2:18][OH:19])[C:13]([CH2:16][OH:17])=[CH:14][CH:15]=1>>[Cl:7][CH2:6][CH:5]([OH:8])[CH2:2][CH2:3][OH:4].[C:12]1([CH2:18][OH:19])[C:13]([CH2:16][OH:17])=[CH:14][CH:15]=[CH:10][CH:11]=1

Inputs

Step One
Name
7-chloro-1,5-dihydro-2,4-benzodioxepin-4'-methylene-5'-methyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
2-methyl-4-chloro-1,3-butanediol
Quantity
10.53 g
Type
reactant
Smiles
CC(CO)C(CCl)O
Step Three
Name
Quantity
6 g
Type
reactant
Smiles
ClC=1C=C(C(=CC1)CO)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC(CCO)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 76 mmol
Name
Type
product
Smiles
C=1(C(=CC=CC1)CO)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 35 mmol
AMOUNT: MASS 4.76 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05298631

Procedure details

Example 1 was repeated except for using 10.53 g (76 mmoles) of 2-methyl-4-chloro-1,3-butanediol and 6.00 g (35 mmoles) of 4-chloro-o-xylylene glycol, instead of 9.48 g (76 mmoles of 4-chloro-1,3-butanediol and 4.76 g (35 mmoles) of o-xylylene glycol, respectively, to obtain spiro[7-chloro-1,5-dihydro-2,4-benzodioxepin-4'-methylene-5'-methyl-3,2'-[1,3dioxane.
[Compound]
Name
7-chloro-1,5-dihydro-2,4-benzodioxepin-4'-methylene-5'-methyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-methyl-4-chloro-1,3-butanediol
Quantity
10.53 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[CH:2]([CH:5]([OH:8])[CH2:6][Cl:7])[CH2:3][OH:4].Cl[C:10]1[CH:11]=[C:12]([CH2:18][OH:19])[C:13]([CH2:16][OH:17])=[CH:14][CH:15]=1>>[Cl:7][CH2:6][CH:5]([OH:8])[CH2:2][CH2:3][OH:4].[C:12]1([CH2:18][OH:19])[C:13]([CH2:16][OH:17])=[CH:14][CH:15]=[CH:10][CH:11]=1

Inputs

Step One
Name
7-chloro-1,5-dihydro-2,4-benzodioxepin-4'-methylene-5'-methyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
2-methyl-4-chloro-1,3-butanediol
Quantity
10.53 g
Type
reactant
Smiles
CC(CO)C(CCl)O
Step Three
Name
Quantity
6 g
Type
reactant
Smiles
ClC=1C=C(C(=CC1)CO)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC(CCO)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 76 mmol
Name
Type
product
Smiles
C=1(C(=CC=CC1)CO)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 35 mmol
AMOUNT: MASS 4.76 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05298631

Procedure details

Example 1 was repeated except for using 10.53 g (76 mmoles) of 2-methyl-4-chloro-1,3-butanediol and 6.00 g (35 mmoles) of 4-chloro-o-xylylene glycol, instead of 9.48 g (76 mmoles of 4-chloro-1,3-butanediol and 4.76 g (35 mmoles) of o-xylylene glycol, respectively, to obtain spiro[7-chloro-1,5-dihydro-2,4-benzodioxepin-4'-methylene-5'-methyl-3,2'-[1,3dioxane.
[Compound]
Name
7-chloro-1,5-dihydro-2,4-benzodioxepin-4'-methylene-5'-methyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-methyl-4-chloro-1,3-butanediol
Quantity
10.53 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[CH:2]([CH:5]([OH:8])[CH2:6][Cl:7])[CH2:3][OH:4].Cl[C:10]1[CH:11]=[C:12]([CH2:18][OH:19])[C:13]([CH2:16][OH:17])=[CH:14][CH:15]=1>>[Cl:7][CH2:6][CH:5]([OH:8])[CH2:2][CH2:3][OH:4].[C:12]1([CH2:18][OH:19])[C:13]([CH2:16][OH:17])=[CH:14][CH:15]=[CH:10][CH:11]=1

Inputs

Step One
Name
7-chloro-1,5-dihydro-2,4-benzodioxepin-4'-methylene-5'-methyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
2-methyl-4-chloro-1,3-butanediol
Quantity
10.53 g
Type
reactant
Smiles
CC(CO)C(CCl)O
Step Three
Name
Quantity
6 g
Type
reactant
Smiles
ClC=1C=C(C(=CC1)CO)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC(CCO)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 76 mmol
Name
Type
product
Smiles
C=1(C(=CC=CC1)CO)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 35 mmol
AMOUNT: MASS 4.76 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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